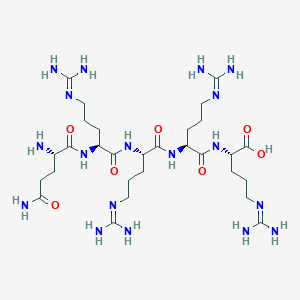
L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine: is a complex peptide compound It is characterized by the presence of multiple diaminomethylidene groups attached to the L-ornithine residues
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine typically involves the stepwise addition of diaminomethylidene groups to the L-ornithine residues. The process begins with the protection of the amino and carboxyl groups of L-ornithine, followed by the introduction of the diaminomethylidene groups using reagents such as cyanamide or guanidine derivatives under controlled conditions. The final step involves the deprotection of the amino and carboxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutaminyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The diaminomethylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the peptide backbone.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted peptides with various functional
Eigenschaften
CAS-Nummer |
647375-75-5 |
|---|---|
Molekularformel |
C29H58N18O7 |
Molekulargewicht |
770.9 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C29H58N18O7/c30-15(9-10-20(31)48)21(49)44-16(5-1-11-40-26(32)33)22(50)45-17(6-2-12-41-27(34)35)23(51)46-18(7-3-13-42-28(36)37)24(52)47-19(25(53)54)8-4-14-43-29(38)39/h15-19H,1-14,30H2,(H2,31,48)(H,44,49)(H,45,50)(H,46,51)(H,47,52)(H,53,54)(H4,32,33,40)(H4,34,35,41)(H4,36,37,42)(H4,38,39,43)/t15-,16-,17-,18-,19-/m0/s1 |
InChI-Schlüssel |
UACBNNMSWLVKPB-VMXHOPILSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)N)CN=C(N)N |
Kanonische SMILES |
C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)N)CN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![[(1R,2S)-2-(Methoxycarbonyl)-2-methylcyclopropyl]boronic acid](/img/structure/B12590205.png)
![3,4-Bis-O-[tert-butyl(dimethyl)silyl]-1,2-dideoxy-D-erythro-pent-1-enitol](/img/structure/B12590213.png)
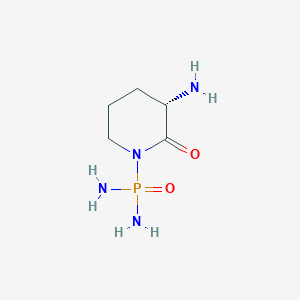
![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
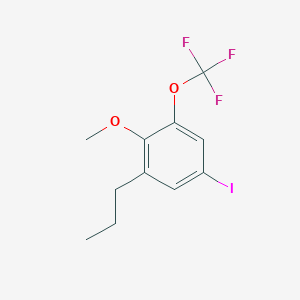

![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
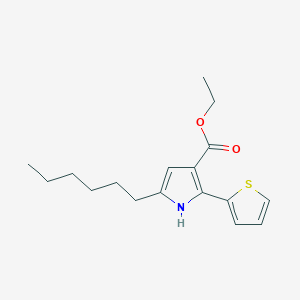
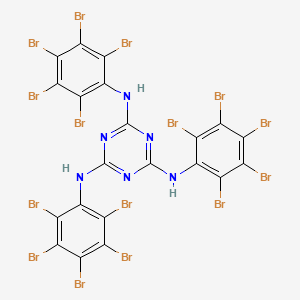

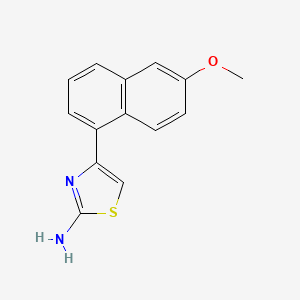
![1,5,7,11-Tetraoxa-6-silaspiro[5.5]undecane-3,9-diol](/img/structure/B12590280.png)
